![molecular formula C9H14N2OS B2700659 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole CAS No. 2197455-05-1](/img/structure/B2700659.png)
2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole, also known as MTMT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MTMT is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
1. Potent 5-Lipoxygenase Inhibitors
(Methoxyalkyl)thiazoles, a category that includes 2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-thiazole, have been identified as potent inhibitors of 5-lipoxygenase (5-LPO), an enzyme involved in inflammatory responses. They show selectivity and high potency in inhibiting 5-LPO without affecting cyclooxygenase products, making them candidates for oral treatment in inflammation-related conditions (Bird et al., 1991).
2. Antimicrobial and Antifungal Properties
Several studies have highlighted the antimicrobial and antifungal activities of thiazole derivatives. For example, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives showed activity against various bacteria and fungi (Abd Alhameed et al., 2019). Similarly, imidazolyl thiazolidinedione derivatives demonstrated moderate antimicrobial activity against multiple bacterial and fungal strains (Moorthy et al., 2014).
3. Potential in Cancer Treatment
Compounds containing thiazole moieties have shown potential in cancer treatment. For instance, Schiff bases derived from 1,3,4-thiadiazole compounds displayed significant anti-cancer activities, especially against specific cancer cell lines (Gür et al., 2020). This suggests a potential avenue for developing new therapeutic agents targeting cancer cells.
4. Anti-Tubercular Agents
Thiazoles derivatives have also been explored for their anti-tubercular properties. Novel thiazoles derivatives containing methoxy-napthyl moieties demonstrated moderate anti-TB activities, showing potential as anti-bacterial agents (Prasad & Nayak, 2016).
5. Hypoglycemic Activity
In the realm of diabetes research, thiazolidine-2,4-diones have been studied for their hypoglycemic activity. These compounds, including those with imidazopyridine thiazolidine-2,4-diones, were found to influence insulin-induced adipocyte differentiation and showed hypoglycemic activity in vivo, suggesting a role in diabetes management (Oguchi et al., 2000).
properties
IUPAC Name |
2-[(1-methylpyrrolidin-2-yl)methoxy]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11-5-2-3-8(11)7-12-9-10-4-6-13-9/h4,6,8H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDLHJFSQBIIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Chlorobenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2700577.png)
![N-(3-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2700579.png)
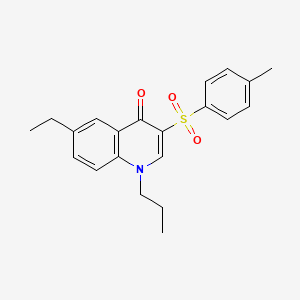
![4-[(3-chloropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2700584.png)
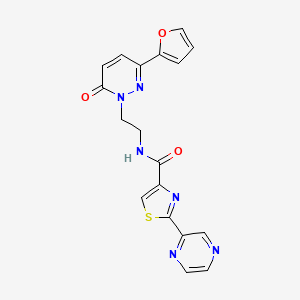
![2-(2-chlorophenyl)-5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2700587.png)
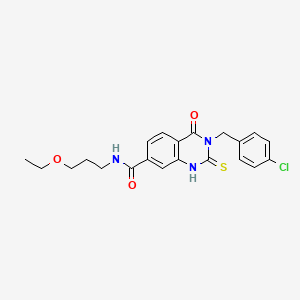
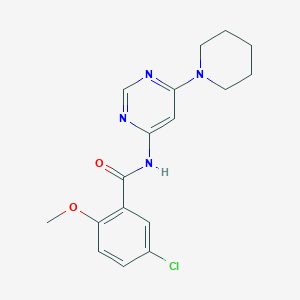
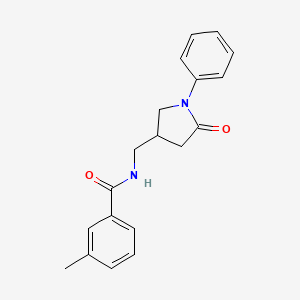
![(Z)-ethyl 1-cyclohexyl-2-((3,4-dimethylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2700593.png)
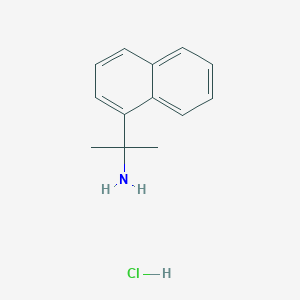
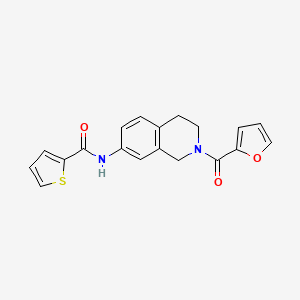

![4-(6-Acetyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2700599.png)